Benzenepropanal, 3,4-dichloro-
Overview
Description
Benzenepropanal, 3,4-dichloro- is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a propanal group and two chlorine atoms at the 3 and 4 positions. This compound is part of the aromatic aldehyde family and is known for its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepropanal, 3,4-dichloro- can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dichlorobenzene with propanal in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of reagents such as Dess-Martin periodane in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Benzenepropanal, 3,4-dichloro- often involves large-scale chemical processes that ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 3,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3,4-Dichlorobenzoic acid.
Reduction: 3,4-Dichlorobenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 3,4-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanal, 3,4-dichloro- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and molecular targets depend on the context of its use and the conditions under which it is applied .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,4-Dichlorobenzaldehyde: Similar structure but lacks the propanal group, affecting its reactivity and applications.
3,4-Dichlorobenzyl alcohol: The reduced form of Benzenepropanal, 3,4-dichloro-, with different chemical properties.
Uniqueness
Benzenepropanal, 3,4-dichloro- is unique due to the presence of both the aldehyde and dichloro substituents, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUQWRXGPBSBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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